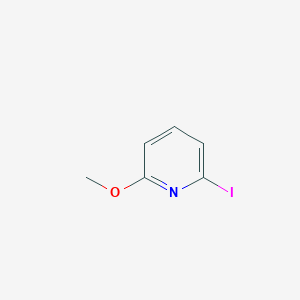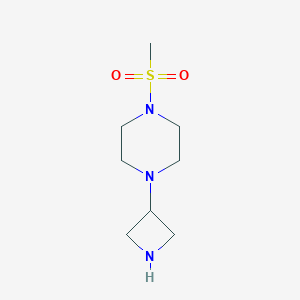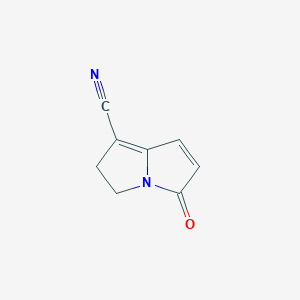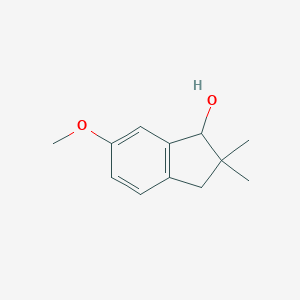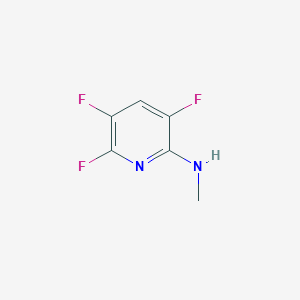
Ac-IETD-CHO
Vue d'ensemble
Description
Ac-IETD-CHO is an inhibitor of caspase-8 . It inhibits fluticasone propionate-induced increases in apoptosis in peripheral blood T-cells isolated from patients with asthma when used at a concentration of 60 μM . Ac-IETD-CHO (10 mg/kg) inhibits increases in hepatic caspase-3 activity, DNA fragmentation, cytosolic cytochrome c levels, and proteolytic processing of caspase-3, -8, and -9 proenzymes in a mouse model of Fas-induced apoptosis and liver failure .
Molecular Structure Analysis
The molecular formula of Ac-IETD-CHO is C21H34N4O10 . The molecular weight is 502.5 g/mol . The InChI and SMILES strings provide a textual representation of the molecule structure .Chemical Reactions Analysis
Ac-IETD-CHO is a potent, reversible inhibitor of granzyme B and caspase-8 . It inhibits Fas-mediated apoptotic cell death, hemorrhage, and liver failure . It also inhibits cytotoxic T lymphocytes induced cell death .Physical And Chemical Properties Analysis
The molecular formula of Ac-IETD-CHO is C21H34N4O10 . The molecular weight is 502.5 g/mol . The InChI and SMILES strings provide a textual representation of the molecule structure .Applications De Recherche Scientifique
Caspase Inhibition
Ac-IETD-CHO is a reversible inhibitor of caspase-6, -8, and granzyme B . It also inhibits caspase-10 . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation. Therefore, inhibitors like Ac-IETD-CHO are valuable tools for studying these processes .
Apoptosis Research
Apoptosis, or programmed cell death, is a crucial process in various biological contexts. Ac-IETD-CHO can be used to block the caspase-dependent pathway of apoptosis in cell cultures or tissues. This allows researchers to determine the specific contribution of caspases to cell death in different experimental settings.
Cancer Research
In cancer research, Ac-IETD-CHO has been used to study the up-regulation of FLIP in cisplatin-selected HeLa cells . The compound significantly inhibited cisplatin-induced apoptosis in both parental and cisplatin-selected HeLa cell lines .
Asthma Research
Ac-IETD-CHO has been found to inhibit fluticasone propionate-induced increases in apoptosis in peripheral blood T-cells isolated from patients with asthma .
Liver Failure Research
In a mouse model of Fas-induced apoptosis and liver failure, Ac-IETD-CHO (10 mg/kg) inhibited increases in hepatic caspase-3 activity, DNA fragmentation, cytosolic cytochrome c levels, and proteolytic processing of caspase-3, -8, and -9 proenzymes .
Drug Development
Given its role in inhibiting caspases, Ac-IETD-CHO has potential therapeutic applications. However, the development of caspase inhibitors as therapeutic tools faces challenges such as inadequate efficacy, poor target specificity, or adverse side effects . Further studies on understanding caspase function in disease models are required to effectively develop their inhibitors as treatments .
Safety And Hazards
When handling Ac-IETD-CHO, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .
Propriétés
IUPAC Name |
(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O10/c1-5-10(2)17(22-12(4)28)20(34)24-14(6-7-15(29)30)19(33)25-18(11(3)27)21(35)23-13(9-26)8-16(31)32/h9-11,13-14,17-18,27H,5-8H2,1-4H3,(H,22,28)(H,23,35)(H,24,34)(H,25,33)(H,29,30)(H,31,32)/t10-,11+,13-,14-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTKTZHLZLOIIO-PBEPODTISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C=O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-IETD-CHO | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Ac-IETD-CHO acts as a competitive, irreversible inhibitor of caspase-8. Its tetrapeptide sequence (Ile-Glu-Thr-Asp) mimics the caspase-8 cleavage site, allowing it to bind to the enzyme's active site. The aldehyde group then forms a covalent bond with the catalytic cysteine residue, effectively blocking caspase-8 activity. [, ] This inhibition disrupts the caspase cascade, preventing the activation of downstream executioner caspases like caspase-3 and ultimately inhibiting apoptosis. [, ]
ANone: While the papers provided don't delve into detailed spectroscopic data, Ac-IETD-CHO's molecular formula is C23H38N4O10, and its molecular weight is 530.57 g/mol. Further information regarding spectroscopic properties like NMR and mass spectrometry can be obtained from the compound supplier or through specific database searches.
ANone: The provided research primarily focuses on Ac-IETD-CHO's activity in biological systems and doesn't explicitly address material compatibility or stability under various conditions. Such information is typically found in the compound's technical data sheet or through direct communication with the supplier.
A: Ac-IETD-CHO is not a catalyst; it functions exclusively as a caspase-8 inhibitor. [, ] This selectivity makes it a valuable tool in dissecting apoptotic pathways, particularly in distinguishing between caspase-8-dependent and -independent mechanisms. [, , ] Researchers utilize Ac-IETD-CHO in both in vitro and in vivo studies to investigate caspase-8's role in various cellular processes, including cancer development, neurodegeneration, and immune responses. [, , ]
A: Although specific SAR studies weren't discussed, the research highlights the importance of the tetrapeptide sequence (Ile-Glu-Thr-Asp) for caspase-8 recognition and binding. [] Modifications to this sequence could potentially alter its affinity and selectivity for caspase-8. For instance, changing the aspartic acid (Asp) residue at the P1 position might diminish its inhibitory potency. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



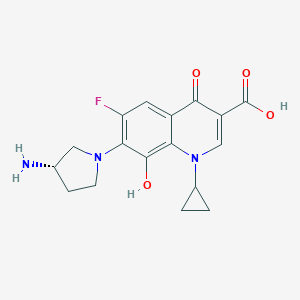
![1-[[(4-Methylphenyl)sulphonyl]oxy]-1,2-benziodoxol-3(1H)-one](/img/structure/B69132.png)
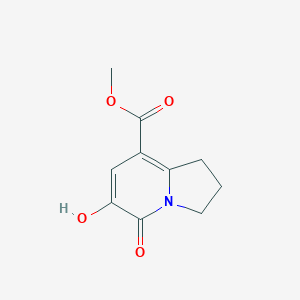
![9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione](/img/structure/B69140.png)
